molecular formula C20H18N2O3S B2694855 N1-(4-(furan-3-yl)benzyl)-N2-(2-(methylthio)phenyl)oxalamide CAS No. 2034280-30-1

N1-(4-(furan-3-yl)benzyl)-N2-(2-(methylthio)phenyl)oxalamide

Cat. No. B2694855
CAS RN: 2034280-30-1
M. Wt: 366.44
InChI Key: CMXQZUHZLBROOM-UHFFFAOYSA-N
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Description

Furans are five-membered aromatic heterocycles containing one oxygen atom. They are important building blocks in organic chemistry and are found in various natural sources, mostly in plants, algae, and microorganisms . The benzyl group is often used in organic synthesis due to its stability and the ease with which it can be added and removed. Oxalamides are amides of oxalic acid and can exhibit a range of biological activities.


Synthesis Analysis

The synthesis of furan compounds has seen recent advances. Some classical methods have been modified and improved, while other new methods have been developed . The synthesis of compounds with a benzyl group and an oxalamide group would likely involve several steps and could be complex.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the reactivity of the furan ring, the benzyl group, and the oxalamide group. Furans are known to undergo a variety of reactions, including cycloaddition and cycloisomerization .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N1-(4-(furan-3-yl)benzyl)-N2-(2-(methylthio)phenyl)oxalamide, also known as N’-{[4-(furan-3-yl)phenyl]methyl}-N-[2-(methylsulfanyl)phenyl]ethanediamide:

Antimicrobial Agents

This compound has shown potential as an antimicrobial agent. Its structure, featuring both furan and benzyl groups, is conducive to interactions with microbial cell membranes, potentially disrupting their integrity and function. Research indicates that such compounds can be effective against a range of bacterial and fungal pathogens .

Anticancer Activity

The presence of the furan ring and oxalamide moiety in this compound suggests it could be a candidate for anticancer research. These structural features are known to interact with cellular targets involved in cancer cell proliferation and apoptosis. Studies have demonstrated that similar compounds can inhibit the growth of various cancer cell lines .

Enzyme Inhibition

N1-(4-(furan-3-yl)benzyl)-N2-(2-(methylthio)phenyl)oxalamide has been investigated for its ability to inhibit specific enzymes. The oxalamide group can form strong interactions with enzyme active sites, potentially leading to the inhibition of enzymes such as urease and proteases. This property is valuable in the development of treatments for diseases where enzyme inhibition is a therapeutic strategy .

Anti-inflammatory Properties

Compounds with furan and benzyl groups have been studied for their anti-inflammatory effects. This compound may inhibit the production of pro-inflammatory cytokines and mediators, making it a potential candidate for treating inflammatory diseases. Research in this area focuses on its ability to modulate immune responses and reduce inflammation .

Material Science Applications

Beyond biological applications, this compound has potential uses in material science. Its unique chemical structure can be exploited in the development of novel materials with specific properties, such as improved thermal stability and mechanical strength. These materials could have applications in various industries, including electronics and aerospace.

1 2 3 1 : 2 : 3 : 1 : 2

properties

IUPAC Name

N-[[4-(furan-3-yl)phenyl]methyl]-N'-(2-methylsulfanylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c1-26-18-5-3-2-4-17(18)22-20(24)19(23)21-12-14-6-8-15(9-7-14)16-10-11-25-13-16/h2-11,13H,12H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMXQZUHZLBROOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C(=O)NCC2=CC=C(C=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-(furan-3-yl)benzyl)-N2-(2-(methylthio)phenyl)oxalamide

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